7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridinone core substituted with a phenyl group at position 2, a propyl chain at position 5, and a piperazine-1-carbonyl moiety bearing a 2-chlorophenyl group at position 5. This structure combines electron-withdrawing (2-chlorophenyl) and lipophilic (propyl) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETSPDJEDIHQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the 2-Chlorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenyl boronic acid or halide.
Final Functionalization: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the phenyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a pyrazolo-pyridinone/pyrimidinone core with several analogs, but differences in substituents critically modulate properties:
*Note: Molecular weight estimated based on formula.
Key Observations:
- Electron-withdrawing groups : The 2-chlorophenyl group in the target compound likely enhances electrophilicity compared to analogs with methoxy (electron-donating) or trifluoromethyl (moderate electron-withdrawing) groups .
- Lipophilicity : The propyl chain in the target compound balances solubility and membrane permeability, whereas bulkier substituents (e.g., tetrahydrofuran-methyl in ) may hinder diffusion .
- Piperazine modifications : The 2-chlorophenyl-piperazine in the target compound contrasts with sulfonyl-piperazine () or cyclopropanecarbonyl-piperazine (), which may alter receptor binding kinetics .
Physicochemical Properties
- Molecular weight : All analogs fall within 320–500 g/mol, adhering to Lipinski’s rule for drug-likeness.
- Solubility : Sulfonyl () and tetrahydrofuran () groups improve aqueous solubility compared to the target compound’s hydrophobic propyl and chlorophenyl groups .
Pharmacological Implications
- Enzyme inhibition : Analogs like MK7 () and sildenafil derivatives () target phosphodiesterases (PDEs), suggesting the target compound may share similar mechanisms .
- Metabolic stability : Trifluoromethyl () and cyclopropanecarbonyl () groups resist oxidative metabolism, whereas the target compound’s chlorophenyl group may undergo slower hepatic clearance .
Biological Activity
The compound 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazolo[4,3-c]pyridine moiety : This core structure is known for its diverse biological activities.
- Piperazine group : Often associated with neuroactive properties and used in various pharmacological applications.
- Chlorophenyl substitution : This modification can enhance lipophilicity and biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting cancer cells. Key findings include:
- Inhibition of Polo-like Kinase 1 (Plk1) :
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.5 |
| HeLa (Cervical) | 0.3 |
| SGC-7901 (Gastric) | 0.4 |
- Microtubule Destabilization :
- Interaction with Protein Targets :
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the piperazine and pyrazolo-pyridine structures significantly influence the biological activity of the compound. For instance:
- Substituting different groups on the piperazine nitrogen can enhance potency against specific cancer types.
- Alterations in the phenyl ring also affect solubility and bioavailability .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Anticancer Activity :
- In Vivo Studies :
Q & A
Q. What synthetic methodologies are reported for this compound, and how are intermediates characterized?
The synthesis of structurally similar pyrazolo derivatives often involves cyclization reactions using reagents like phosphorus oxychloride under controlled temperatures (e.g., 120°C). Key intermediates are characterized via IR spectroscopy and NMR (¹H and ¹³C) to confirm functional groups and regiochemistry . For example, hydrazide precursors are cyclized to form oxadiazole or pyrimidine cores, with purity validated by melting point analysis and mass spectrometry .
Q. What analytical techniques are used to confirm the compound’s structural integrity?
X-ray crystallography is the gold standard for resolving complex stereochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .
Q. How is preliminary bioactivity screening conducted for this compound?
In vitro antibacterial or anticancer assays are typically performed using standardized protocols, such as disc diffusion for antimicrobial activity or MTT assays for cytotoxicity. For instance, pyrazolo-pyrimidine derivatives are tested against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated to quantify potency .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
Radiolabeled tracer studies in rats (e.g., ¹⁴C-labeled analogs) combined with HPLC-UV/MS analysis of bile, plasma, and excreta identify metabolites. For example, hepatobiliary excretion dominates for pyrazolo-based PDE inhibitors, with phase I metabolites (e.g., hydroxylation, N-dealkylation) and phase II conjugates (glucuronides, sulfates) characterized via MSⁿ fragmentation patterns . Human liver microsome incubations further predict interspecies metabolic differences .
Q. What experimental designs address discrepancies between computational predictions and observed bioactivity?
Molecular docking studies (using software like MOE) may predict binding to targets like phosphodiesterases or carbonic anhydrases. Discrepancies arise due to solvation effects or protein flexibility; these are resolved by free-energy perturbation (FEP) calculations or crystallographic validation of ligand-receptor complexes . For example, mono-Mannich bases with piperazine substituents show unexpected hCA II inhibition despite low docking scores, necessitating kinetic assays to measure Kᵢ values .
Q. How can synthetic yields be optimized for structurally related analogs?
Design of Experiments (DoE) approaches, such as response surface methodology, optimize reaction parameters (temperature, solvent, catalyst). For pyrazolo[4,3-d]pyrimidines, substituting 2-chlorophenyl groups with electron-withdrawing moieties improves cyclization efficiency by 20–30% . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .
Q. What strategies validate target engagement in cellular models?
Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., kinases, receptors) by measuring protein stability shifts after compound treatment. For example, pyrazolo-pyridinone derivatives stabilize phosphodiesterase isoforms (PDE5A) in HEK293 lysates, validated via Western blotting . CRISPR-mediated knockout of the target gene further corroborates mechanism-specific activity .
Methodological Considerations
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., PDE5) with fluorescent substrates (e.g., 3′,5′-cGMP) to calculate IC₅₀ values. Include positive controls (e.g., sildenafil) for benchmarking .
- In Vivo Pharmacokinetics : Employ crossover designs in rodents (n = 6–8/group) with serial blood sampling. Non-compartmental analysis (NCA) derives AUC, Cₘₐₓ, and t₁/₂ .
- Crystallographic Refinement : Resolve structures to <2.0 Å resolution using synchrotron radiation. Validate with R-factors (<0.05) and Ramachandran plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
